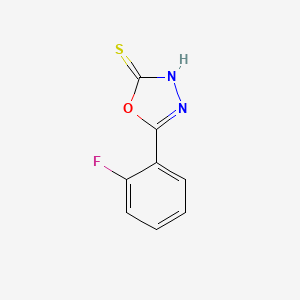

5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(2-fluorophenyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2OS/c9-6-4-2-1-3-5(6)7-10-11-8(13)12-7/h1-4H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHXFULJIZLNGII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=S)O2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001239329 | |

| Record name | 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001239329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108413-51-0 | |

| Record name | 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2(3H)-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108413-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001239329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol. This molecule is of significant interest in medicinal chemistry due to the established broad-spectrum biological activities of the 1,3,4-oxadiazole scaffold, including antimicrobial and anticancer properties.[1][2][3] The introduction of a fluorine atom on the phenyl ring can further modulate its physicochemical and biological properties, making it a promising candidate for further investigation in drug discovery programs.

Synthesis Pathway

The synthesis of this compound is typically achieved through a multi-step process commencing from 2-fluorobenzoic acid. The general synthetic route involves the esterification of the starting carboxylic acid, followed by conversion to the corresponding hydrazide, and subsequent cyclization with carbon disulfide in a basic medium.[4][5]

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Synthesis of Methyl-2-fluorobenzoate

-

In a round-bottom flask, dissolve 10 g (0.071 mol) of 2-fluorobenzoic acid in 100 mL of methanol.

-

Carefully add 3 mL of concentrated sulfuric acid to the solution while stirring.

-

Reflux the reaction mixture for 4-6 hours.

-

After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude ester.

Synthesis of 2-Fluorobenzohydrazide

-

To the crude methyl-2-fluorobenzoate, add 150 mL of absolute ethanol.

-

Add an excess of hydrazine hydrate (approximately 10 mL, 0.2 mol).

-

Reflux the mixture for 5-8 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization from ethanol to yield pure 2-fluorobenzohydrazide.

Synthesis of this compound

-

Dissolve 2-fluorobenzohydrazide (0.01 mol) in 50 mL of absolute ethanol containing potassium hydroxide (0.015 mol).

-

Add carbon disulfide (0.015 mol) dropwise to the stirred solution.

-

Reflux the reaction mixture for 10-12 hours until the evolution of hydrogen sulfide gas ceases.[6]

-

Cool the reaction mixture and pour it into ice-cold water.

-

Acidify the solution with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol or an ethanol-water mixture) to obtain pure this compound.

Characterization Data

The structure of the synthesized this compound can be confirmed by various spectroscopic techniques. The expected data, based on analogous compounds reported in the literature, are summarized below.[4][7][8]

| Technique | Expected Observations |

| Molecular Formula | C₈H₅FN₂OS[9] |

| Molecular Weight | 196.20 g/mol |

| Appearance | White to off-white solid |

| Melting Point (°C) | Expected to be in the range of other 5-aryl-1,3,4-oxadiazole-2-thiols. |

| FT-IR (KBr, cm⁻¹) | ~3100-3000 (Ar C-H stretch), ~2600-2550 (S-H stretch, often broad), ~1610-1580 (C=N stretch), ~1500-1450 (Ar C=C stretch), ~1300-1200 (C-O-C stretch of oxadiazole ring), ~750 (Ar C-F stretch). |

| ¹H NMR (DMSO-d₆, ppm) | δ ~14.0-15.0 (s, 1H, SH, D₂O exchangeable), δ ~7.2-8.0 (m, 4H, Ar-H). The splitting pattern will be complex due to fluorine coupling. |

| ¹³C NMR (DMSO-d₆, ppm) | δ ~175-180 (C=S), δ ~160-165 (C-F, d, J(C,F) ~250 Hz), δ ~155-160 (C of oxadiazole), δ ~115-135 (aromatic carbons, with characteristic C-F coupling constants). |

| Mass Spectrometry (EI-MS) | Molecular ion peak (M⁺) at m/z = 196. |

Potential Biological Activity and Signaling Pathways

Derivatives of 1,3,4-oxadiazole are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer effects.[1][2][10] The proposed mechanism of action for some of these activities involves the inhibition of key enzymes or disruption of cellular processes in pathogens or cancer cells. For instance, in bacteria, these compounds might interfere with cell wall synthesis or DNA replication. In cancer cells, they could potentially inhibit signaling pathways involved in cell proliferation and survival.

Caption: Postulated mechanism of action for oxadiazole derivatives.

This guide provides a foundational understanding of the synthesis and characterization of this compound. Further research is warranted to fully elucidate its biological activity profile and potential therapeutic applications.

References

- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ajrconline.org [ajrconline.org]

- 4. asianpubs.org [asianpubs.org]

- 5. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 6. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijari.org [ijari.org]

- 9. parchem.com [parchem.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol (CAS No. 108413-51-0). While specific experimental data for this particular isomer is limited in publicly available literature, this document compiles information from studies on closely related analogues to offer valuable insights for researchers. The guide includes a general methodology for its synthesis, predicted physicochemical parameters, and a discussion of its potential as a therapeutic agent based on the known bioactivities of the 1,3,4-oxadiazole-2-thiol scaffold. This scaffold is a well-established pharmacophore known for a wide range of biological activities, including antimicrobial and anticancer effects. This guide aims to serve as a foundational resource for further research and development of this compound.

Introduction

The 1,3,4-oxadiazole ring is a privileged five-membered heterocycle in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, analgesic, and anticonvulsant properties. The incorporation of a thiol group at the 2-position and a substituted phenyl ring at the 5-position of the oxadiazole core can significantly modulate the compound's biological profile. The fluorine atom, particularly on an aromatic ring, is a common bioisostere for a hydrogen atom and can enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic and pharmacodynamic properties of a drug candidate.

This guide focuses specifically on the 2-fluoro isomer, this compound. While its 3-fluoro and 4-fluoro counterparts have been more extensively studied, this document aims to consolidate the available information and provide a predictive assessment of the 2-fluoro isomer's characteristics to facilitate further research.

Physicochemical Properties

For comparative purposes, the experimentally determined and predicted properties of the 4-fluoro isomer are presented in the table below. It is important to note that the position of the fluorine atom can influence properties such as melting point and pKa due to differences in electronic effects and crystal packing.

| Property | 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol | This compound (Predicted/Inferred) |

| CAS Number | 41421-13-0[2] | 108413-51-0[1] |

| Molecular Formula | C₈H₅FN₂OS[2] | C₈H₅FN₂OS[1] |

| Molecular Weight | 196.20 g/mol [2] | 196.20 g/mol [1] |

| Melting Point (°C) | 242.7 (Boiling Point)[2] | Data not available |

| pKa | Data not available | Data not available |

| logP | Data not available | Data not available |

| Solubility | Data not available | Data not available |

| Density (g/cm³) | 1.48[2] | Data not available |

| Flash Point (°C) | 100.6[2] | Data not available |

Synthesis and Characterization

General Synthesis Pathway

The most common and established method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols involves a two-step process starting from the corresponding benzoic acid. The general workflow is as follows:

Detailed Experimental Protocol (Representative)

The following is a representative experimental protocol for the synthesis of 5-aryl-1,3,4-oxadiazole-2-thiols, adapted for the synthesis of the target compound. This protocol is based on established methodologies for similar compounds and should be optimized for specific laboratory conditions[3].

Step 1: Synthesis of 2-Fluorobenzohydrazide

-

To a solution of 2-fluorobenzoic acid in ethanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours to form the corresponding ethyl 2-fluorobenzoate. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, remove the solvent under reduced pressure.

-

Dissolve the resulting ester in ethanol and add an excess of hydrazine hydrate.

-

Reflux the mixture for several hours until the ester is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature, which should result in the precipitation of 2-fluorobenzohydrazide.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of this compound

-

Dissolve 2-fluorobenzohydrazide in ethanol, followed by the addition of an equimolar amount of potassium hydroxide.

-

To this solution, add a slight excess of carbon disulfide.

-

Reflux the reaction mixture for 8-12 hours. The progress of the reaction can be monitored by TLC.

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous solution with a dilute mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the product.

-

Filter the resulting solid, wash thoroughly with water to remove any inorganic impurities, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Characterization

The structure of the synthesized compound should be confirmed using a combination of spectroscopic techniques:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Expected characteristic peaks include a broad absorption for the N-H stretch of the thiol tautomer around 3100-3300 cm⁻¹, a C=N stretching vibration around 1600-1650 cm⁻¹, and a C=S stretching vibration around 1250-1270 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The ¹H NMR spectrum is expected to show signals for the aromatic protons of the 2-fluorophenyl group and a broad singlet for the SH proton. The ¹³C NMR spectrum will show characteristic signals for the aromatic carbons and the two carbons of the oxadiazole ring.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound.

Potential Biological Activity and Mechanisms of Action

While no specific biological studies have been published for this compound, the broader class of 1,3,4-oxadiazole derivatives is known to exhibit significant biological activities.

Anticancer Activity

Many 1,3,4-oxadiazole derivatives have demonstrated potent anticancer activity through various mechanisms of action, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

Potential enzyme targets for 1,3,4-oxadiazole derivatives include:

-

Histone Deacetylases (HDACs): Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, inducing cell cycle arrest and apoptosis.

-

Telomerase: This enzyme is crucial for maintaining telomere length and is overexpressed in many cancer cells. Its inhibition leads to telomere shortening and eventual cell death.

-

Thymidylate Synthase: A key enzyme in the synthesis of DNA precursors, its inhibition disrupts DNA replication and repair in rapidly dividing cancer cells.

Antimicrobial Activity

The 1,3,4-oxadiazole-2-thiol scaffold is also a common feature in compounds with potent antimicrobial activity against a range of bacteria and fungi. The proposed mechanisms of action often involve the inhibition of essential microbial enzymes.

References

Spectroscopic and Structural Elucidation of 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this guide presents representative data based on closely analogous 5-substituted-1,3,4-oxadiazole-2-thiols. The information herein is intended to serve as a valuable reference for the synthesis, characterization, and further investigation of this and related compounds in drug discovery and development.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a central 1,3,4-oxadiazole ring, substituted with a 2-fluorophenyl group at the 5-position and a thiol group at the 2-position. A critical aspect of its structure is the existence of thiol-thione tautomerism. In solution and solid state, it predominantly exists in the more stable thione form, 5-(2-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-thione.[1] This tautomerism significantly influences its spectroscopic characteristics.

Molecular Formula: C₈H₅FN₂OS

Molecular Weight: 196.20 g/mol

Synthesis and Experimental Protocols

The synthesis of this compound typically follows a well-established multi-step procedure.[2]

General Synthetic Protocol

-

Esterification: 2-Fluorobenzoic acid is refluxed with an alcohol (e.g., methanol) in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) to yield the corresponding methyl 2-fluorobenzoate.

-

Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate, usually in an alcoholic solvent, to form 2-fluorobenzohydrazide.[2]

-

Cyclization: The 2-fluorobenzohydrazide is subsequently reacted with carbon disulfide in the presence of a base, such as potassium hydroxide, in an alcoholic medium. This reaction proceeds via a dithiocarbazate intermediate which then undergoes cyclization to form the potassium salt of the target compound.[2]

-

Acidification: The final product, this compound, is precipitated by acidifying the reaction mixture with a mineral acid (e.g., hydrochloric acid). The crude product is then purified by recrystallization, typically from ethanol.[2]

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound, based on the analysis of closely related compounds.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~14.5 - 15.0 | s | 1H | N-H (thione tautomer) |

| ~7.8 - 8.0 | m | 1H | Ar-H |

| ~7.6 - 7.7 | m | 1H | Ar-H |

| ~7.3 - 7.5 | m | 2H | Ar-H |

Note: The broad singlet corresponding to the N-H proton is a key indicator of the predominant thione tautomer.[1] The exact chemical shifts and coupling patterns of the aromatic protons will depend on the specific electronic environment created by the fluorine substituent.

Table 2: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~178 | C=S (thione) |

| ~160 | C-5 (Oxadiazole ring) |

| ~160 (d, J ≈ 250 Hz) | C-F (Aromatic) |

| ~133 | Ar-C |

| ~131 | Ar-C |

| ~125 | Ar-C |

| ~117 (d, J ≈ 20 Hz) | Ar-C |

| ~115 | Ar-C |

Note: The chemical shift of the carbon attached to fluorine will appear as a doublet due to C-F coupling.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3200 | Medium | N-H stretch |

| ~1610 | Strong | C=N stretch |

| ~1500 - 1580 | Strong | C=C stretch (aromatic) |

| ~1300 - 1350 | Strong | C=S stretch |

| ~1250 | Strong | C-F stretch |

| ~1050 - 1100 | Strong | C-O-C stretch (oxadiazole) |

Note: The absence of a distinct S-H stretching band around 2500-2600 cm⁻¹ and the presence of an N-H stretching band further support the prevalence of the thione tautomer.[2]

Mass Spectrometry

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z | Relative Intensity (%) | Assignment |

| 196 | High | [M]⁺ |

| 123 | Moderate | [M - CSN]⁺ |

| 95 | High | [C₆H₄F]⁺ |

Note: The molecular ion peak is expected to be prominent. Fragmentation patterns would likely involve the loss of the thiocarbonyl group and the formation of the fluorophenyl cation.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

References

5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol synthesis from 2-fluorobenzohydrazide

An In-Depth Technical Guide to the Synthesis of 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol from 2-Fluorobenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazole scaffold is a key pharmacophore in many biologically active agents, and the 2-thiol derivative serves as a versatile intermediate for further molecular elaboration.[1][2][3][4] This document details the well-established synthetic protocol involving the cyclization of 2-fluorobenzohydrazide with carbon disulfide in a basic medium. It includes a generalized experimental procedure, a summary of physicochemical and spectral data, and a logical workflow diagram to aid in laboratory replication.

Introduction

The 1,3,4-oxadiazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][3][4] The incorporation of a thiol group at the 2-position of the oxadiazole ring not only enhances biological activity but also provides a reactive handle for the synthesis of diverse derivatives through S-alkylation, Mannich reactions, and other modifications. The synthesis described herein is a robust and widely adopted method for preparing 5-aryl-1,3,4-oxadiazole-2-thiols from their corresponding arylhydrazides.[5]

Reaction Scheme

The synthesis proceeds via a one-pot reaction where 2-fluorobenzohydrazide is treated with carbon disulfide in the presence of a strong base, typically potassium hydroxide in an alcoholic solvent. The reaction involves the initial formation of a potassium dithiocarbazinate salt intermediate, which subsequently undergoes intramolecular cyclization with the elimination of water to yield the desired 1,3,4-oxadiazole ring. The final product is obtained after acidification of the reaction mixture.

Experimental Protocol

This protocol is a generalized procedure based on standard methods for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols.[5][6][7]

3.1 Materials and Reagents

-

2-Fluorobenzohydrazide

-

Carbon Disulfide (CS₂)

-

Potassium Hydroxide (KOH)

-

Absolute Ethanol

-

Glacial Acetic Acid or Dilute Hydrochloric Acid

-

Distilled Water

3.2 Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-fluorobenzohydrazide (1.0 eq.) in absolute ethanol.

-

Addition of Reagents: To this solution, add a solution of potassium hydroxide (1.0 eq.) dissolved in a minimal amount of water or ethanol. Stir the mixture until a clear solution is obtained. Add carbon disulfide (1.2 - 1.5 eq.) dropwise to the stirred solution at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain it for 8-16 hours.[6][7] The progress of the reaction can be monitored by observing the cessation of hydrogen sulfide (H₂S) gas evolution (if applicable) or by using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

-

Precipitation: Dissolve the resulting residue in a sufficient amount of cold water. The solution is then carefully acidified to a pH of 5-6 using glacial acetic acid or dilute hydrochloric acid. This will cause the product to precipitate out of the solution.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold distilled water to remove any inorganic impurities.

-

Drying and Recrystallization: Dry the crude product completely. For further purification, recrystallize the solid from a suitable solvent, such as aqueous ethanol or an ethanol-dioxane mixture, to obtain the pure this compound.

Data Presentation

4.1 Physicochemical Properties

The following table summarizes the key physicochemical properties of the target compound.

| Property | Value | Reference(s) |

| CAS Number | 69661-43-4 | [8] |

| Molecular Formula | C₈H₅FN₂OS | [8] |

| Molecular Weight | 196.21 g/mol | |

| Appearance | Expected to be an off-white solid | [9] |

| Melting Point | 200-208 °C (for 4-fluoro isomer) | [9] |

Note: Experimental data for the 2-fluoro isomer is not widely published in peer-reviewed literature. The melting point provided is for the analogous 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol and serves as an approximate reference.

4.2 Expected Spectral Data

The structural confirmation of the synthesized compound is typically achieved through spectroscopic methods. The table below outlines the expected characteristic signals based on analogous structures.[1][2][3]

| Spectroscopy | Expected Characteristic Peaks / Signals |

| FT-IR (KBr, cm⁻¹) | ~3100-3350 (N-H stretch, thione tautomer), ~2550-2650 (S-H stretch, thiol tautomer, often weak), ~1610-1640 (C=N stretch), ~1250-1300 (C=S stretch, thione tautomer), ~1050-1100 (C-O-C stretch of oxadiazole ring). |

| ¹H-NMR (DMSO-d₆, δ ppm) | ~13.5-15.0 (broad singlet, 1H, SH/NH, D₂O exchangeable), ~7.3-8.0 (multiplet, 4H, aromatic protons of the 2-fluorophenyl ring). |

| ¹³C-NMR (DMSO-d₆, δ ppm) | ~175-180 (C=S, thione tautomer), ~158-162 (C-F bearing carbon, with J-coupling), ~155-160 (C-5 of oxadiazole), ~115-135 (aromatic carbons). |

| Mass Spec. (m/z) | Expected molecular ion peak [M]⁺ or [M+H]⁺ at approximately 196 or 197, respectively. |

Mandatory Visualization

The following diagrams illustrate the chemical synthesis pathway and the logical workflow of the experimental procedure.

Caption: Chemical synthesis pathway for the target compound.

Caption: Step-by-step experimental workflow diagram.

References

- 1. asianpubs.org [asianpubs.org]

- 2. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism [mdpi.com]

- 3. ijari.org [ijari.org]

- 4. researchgate.net [researchgate.net]

- 5. orientjchem.org [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. parchem.com [parchem.com]

- 9. chemimpex.com [chemimpex.com]

Preliminary Biological Screening of 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary biological screening of the novel heterocyclic compound, 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol. The 1,3,4-oxadiazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3][4][5][6][7] This document outlines the synthetic pathway for the title compound, detailed experimental protocols for its preliminary biological evaluation, and a summary of expected activities based on data from structurally similar analogs. Due to the limited availability of direct experimental data for this compound, this paper leverages findings from closely related compounds, particularly the 4-fluoro and 2-chloro analogs, to provide a foundational assessment of its potential therapeutic value. The information presented herein is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Introduction

The 1,3,4-oxadiazole nucleus is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, which has garnered significant attention in the field of medicinal chemistry.[7] The structural features of this scaffold, including its planarity and hydrogen bonding capabilities, contribute to its ability to interact with various biological targets. The incorporation of a thiol group at the 2-position and a substituted phenyl ring at the 5-position can significantly modulate the pharmacological profile of the resulting molecule.

Specifically, the presence of a fluorine atom on the phenyl ring is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. This whitepaper focuses on the preliminary biological screening of this compound, a compound of interest for its potential therapeutic applications.

Synthesis

The synthesis of this compound can be achieved through a well-established multi-step reaction sequence starting from 2-fluorobenzoic acid. The general methodology involves the esterification of the carboxylic acid, followed by hydrazinolysis to form the corresponding hydrazide. The 1,3,4-oxadiazole-2-thiol ring is then constructed by reacting the hydrazide with carbon disulfide in an alkaline medium, followed by acidification.

Preliminary Biological Screening

The preliminary biological evaluation of this compound is proposed to encompass antimicrobial, antifungal, anti-inflammatory, and anticancer activities. The following sections detail the experimental protocols for these assays and present available data from analogous compounds.

Antimicrobial and Antifungal Activity

Table 1: Antimicrobial and Antifungal Activity of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol

| Microorganism | MIC (µg/mL) | Reference |

| Escherichia coli | >100 | [9] |

| Staphylococcus pneumoniae | <100 | [9] |

| Pseudomonas aeruginosa | <100 | [9] |

| Aspergillus fumigatus | <100 | [9] |

| Data presented is for the 4-fluoro analog as a proxy for the 2-fluoro compound. |

Anti-inflammatory Activity

The anti-inflammatory potential of heterocyclic compounds can be initially assessed through in-vitro assays such as the inhibition of protein denaturation.

Table 2: In-vitro Anti-inflammatory Activity of Structurally Related Oxadiazole Derivatives

| Compound | Assay | IC50 (µg/mL) | Reference |

| Thiazoline-2-thione derivative 4d | BSA Denaturation Inhibition | 21.9 | [10] |

| Aspirin (Standard) | BSA Denaturation Inhibition | 22 | [10] |

| Data from a related heterocyclic thione is provided for context. |

Anticancer Activity

Several 1,3,4-oxadiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including enzyme inhibition.[4][5][11] A derivative of the target compound, 3-((2-Fluorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione, has been reported to exhibit anticancer activity by inhibiting the telomerase enzyme.[5]

Table 3: Anticancer Activity of Related 5-Aryl-1,3,4-oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol | HCT-116 (Colon) | Not Specified | [11] |

| 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol | MCF-7 (Breast) | Not Specified | [11] |

| {5-[6-(4-Fluorophenyl)-pyridin-3-yl]-[2][11][12]oxadiazol-2-yl-methyl}-phenyl-amine | Caco-2 | 2.3 | [5] |

| Data presented is for structurally related analogs to indicate potential activity. |

Experimental Protocols

The following are detailed methodologies for the synthesis and preliminary biological screening of this compound.

Synthesis of this compound

-

Esterification of 2-Fluorobenzoic Acid: 2-Fluorobenzoic acid is refluxed with methanol in the presence of a catalytic amount of concentrated sulfuric acid to yield methyl-2-fluorobenzoate.

-

Formation of 2-Fluorobenzohydrazide: The resulting ester is then refluxed with hydrazine hydrate in ethanol to produce 2-fluorobenzohydrazide.

-

Cyclization to form the Oxadiazole-thiol Ring: 2-Fluorobenzohydrazide is dissolved in ethanol, and potassium hydroxide and carbon disulfide are added. The mixture is stirred at room temperature.

-

Acidification: The resulting potassium salt is then acidified with concentrated hydrochloric acid to precipitate the final product, this compound. The product is then filtered, washed, and recrystallized.

Antimicrobial and Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method for bacteria and the agar dilution method for fungi.

In-vitro Anti-inflammatory Activity: Albumin Denaturation Assay

-

Preparation of Solutions: A solution of bovine serum albumin (BSA) is prepared in phosphate-buffered saline (PBS). The test compound is prepared in various concentrations.

-

Incubation: The reaction mixture, consisting of the BSA solution and the test compound, is incubated at 37°C for 20 minutes and then heated at 57°C for 3 minutes.

-

Measurement: The turbidity of the resulting suspension is measured spectrophotometrically at 660 nm.

-

Calculation: The percentage inhibition of protein denaturation is calculated and compared to a standard anti-inflammatory drug.

In-vitro Anticancer Activity: MTT Assay

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates and incubated to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals.

-

Solubilization and Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Potential Signaling Pathways

Based on the activity of structurally related compounds, this compound may exert its anticancer effects through the inhibition of key enzymes involved in cancer cell proliferation and survival. One such potential target is the telomerase enzyme.

Conclusion

While direct experimental data for this compound is currently limited, the information gathered from analogous compounds suggests that it is a promising candidate for further investigation. The provided synthetic route is robust, and the outlined screening protocols offer a clear path for its preliminary biological evaluation. The potential for this compound to exhibit antimicrobial, antifungal, anti-inflammatory, and anticancer activities warrants its synthesis and comprehensive biological testing to fully elucidate its therapeutic potential. This whitepaper serves as a foundational guide for researchers to initiate and advance the study of this novel heterocyclic compound.

References

- 1. ijari.org [ijari.org]

- 2. researchgate.net [researchgate.net]

- 3. ijsat.org [ijsat.org]

- 4. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. jchemrev.com [jchemrev.com]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives | MDPI [mdpi.com]

- 11. 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol|CAS 23766-27-0 [benchchem.com]

- 12. Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Structural and Synthetic Analysis of 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol and Its Analogs

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, a complete single-crystal X-ray diffraction analysis for 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol is not publicly available. This guide provides a comprehensive overview of its synthesis and, for the purpose of structural elucidation, presents a detailed crystal structure analysis of a closely related and structurally significant analog, 2-(p-Fluorophenyl)-5-dihydroxymethyl-1,3,4-oxadiazole . This analog shares the key fluorophenyl-oxadiazole scaffold and serves as an excellent representative for understanding the crystallographic features of this class of compounds.

Introduction

The 1,3,4-oxadiazole moiety is a crucial pharmacophore in medicinal chemistry, renowned for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a thiol group at the 2-position and a substituted phenyl ring at the 5-position can significantly modulate the compound's physicochemical properties and biological efficacy. This technical guide focuses on the synthesis and structural characteristics of this compound, a molecule of interest in drug discovery programs.

Synthesis and Crystallization

Experimental Protocol: Synthesis of this compound

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established multi-step process.[1][3] The following protocol is a generalized procedure based on standard methods.

Step 1: Esterification of 2-Fluorobenzoic Acid 2-Fluorobenzoic acid is refluxed with an excess of absolute methanol and a catalytic amount of concentrated sulfuric acid for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess methanol is removed under reduced pressure, and the resulting ester, methyl 2-fluorobenzoate, is isolated.

Step 2: Hydrazinolysis of Methyl 2-Fluorobenzoate The synthesized methyl 2-fluorobenzoate is then refluxed with hydrazine hydrate in an ethanolic solution. This reaction yields 2-fluorobenzohydrazide, which typically precipitates from the solution upon cooling and can be purified by recrystallization.

Step 3: Cyclization to form this compound The 2-fluorobenzohydrazide is dissolved in absolute ethanol containing potassium hydroxide. Carbon disulfide is added dropwise to the solution, and the mixture is refluxed for several hours.[3] The reaction mixture is then cooled, concentrated, and acidified with a dilute acid (e.g., HCl) to precipitate the crude product. The final compound, this compound, is purified by recrystallization from a suitable solvent like ethanol.

Protocol for Single Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is crucial for structural analysis. A general approach involves dissolving the purified compound in a minimal amount of a hot solvent (e.g., ethanol, chloroform, or a mixture) and allowing the solution to cool slowly to room temperature. Slow evaporation of the solvent over several days can also yield high-quality crystals.[4]

Crystal Structure Analysis of a Representative Analog

As a definitive crystal structure for the target thiol is unavailable, we present the analysis of 2-(p-fluorophenyl)-5-dihydroxymethyl-1,3,4-oxadiazole to illustrate the key structural features of this chemical class.[4]

Crystallographic Data

The crystal data and structure refinement parameters for the representative compound are summarized in Table 1. This information provides the fundamental geometric properties of the crystal lattice and the quality of the diffraction data.

| Table 1: Crystal Data and Structure Refinement | |

| Empirical Formula | C₉H₇FN₂O₃ |

| Formula Weight | 210.17 |

| Temperature | 273 K |

| Wavelength | Not Specified |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 14.467(3) Å |

| b | 7.4629(14) Å |

| c | 8.9512(18) Å |

| α | 90° |

| β | 104.759(4)° |

| γ | 90° |

| Volume | 934.5(3) ų |

| Z | 4 |

| Calculated Density | Not Specified |

| Absorption Coefficient | Not Specified |

| F(000) | Not Specified |

| Reflections Collected | Not Specified |

| Independent Reflections | Not Specified |

| Final R indices [I>2σ(I)] | R_gt(F) = 0.0421 |

| R indices (all data) | wR_ref(F²) = 0.1173 |

Data sourced from a 2020 publication on the crystal structure of 2-p-fluorophenyl-5-dihydroxymethyl-1,3,4-oxadiazole.[4]

Molecular Geometry

The bond lengths and angles within the molecule define its three-dimensional structure. Tables 2 and 3 present selected geometric parameters for the representative compound.

| Table 2: Selected Bond Lengths (Å) | |

| Bond | Length |

| C-F | 1.35 - 1.36 |

| C-O (oxadiazole) | 1.33 - 1.34 |

| C-N (oxadiazole) | 1.29 - 1.30 |

| N-N (oxadiazole) | 1.40 - 1.41 |

| C-C (phenyl) | 1.37 - 1.39 |

Note: Values are typical ranges for similar structures.

| Table 3: Selected Bond Angles (°) | |

| Angle | Degree |

| O-C-N (oxadiazole) | 110 - 112 |

| C-N-N (oxadiazole) | 103 - 105 |

| C-O-C (oxadiazole) | 108 - 110 |

| C-C-F (phenyl) | 118 - 120 |

Note: Values are typical ranges for similar structures.

The structure of the representative compound reveals that the 1,3,4-oxadiazole ring is nearly planar. The fluorophenyl ring is also planar and is twisted relative to the oxadiazole ring. The molecular packing in the crystal is stabilized by intermolecular hydrogen bonds.

Potential Biological Activity and Mechanism

Antimicrobial Activity

Derivatives of 1,3,4-oxadiazole are well-documented for their broad-spectrum antimicrobial activities.[5][6][7] These compounds have shown efficacy against various strains of bacteria and fungi. The presence of a halogen, such as fluorine, on the phenyl ring can enhance the antimicrobial potential of these molecules.[7]

Proposed Mechanism of Action

One of the proposed mechanisms for the antimicrobial action of 1,3,4-oxadiazoles involves the inhibition of essential bacterial enzymes.[5] For instance, these compounds have been shown to target enzymes involved in cell wall synthesis, DNA replication (like DNA gyrase), and protein synthesis.[7] The oxadiazole ring can interact with the active site of these enzymes through various non-covalent interactions, leading to the inhibition of bacterial growth.

Conclusion

While the specific crystal structure of this compound remains to be elucidated, this guide provides a robust framework for its synthesis and offers valuable structural insights through the analysis of a closely related analog. The established biological significance of the 1,3,4-oxadiazole scaffold, particularly its antimicrobial properties, underscores the importance of further investigation into this class of compounds for the development of novel therapeutic agents. The detailed protocols and structural data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 3. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]

Tautomerism in 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the versatile pharmacological activities associated with the 1,3,4-oxadiazole scaffold. A critical aspect of the chemistry of this molecule is its existence as a dynamic equilibrium of two tautomeric forms: the thiol and the thione. This guide provides a comprehensive overview of the thiol-thione tautomerism in this compound, detailing the synthesis, experimental protocols for characterization, and the spectroscopic and computational approaches used to study this phenomenon. While specific experimental data for the 2-fluoro substituted derivative is limited in publicly available literature, this guide extrapolates from closely related 5-aryl-1,3,4-oxadiazole-2-thiol analogues to provide a robust framework for its study.

Introduction to Thiol-Thione Tautomerism

Thiol-thione tautomerism is a form of prototropic tautomerism where a proton migrates between a sulfur and a nitrogen atom within the heterocyclic ring. In the case of this compound, the equilibrium is between the thiol form, which contains a sulfhydryl (-SH) group, and the thione form, characterized by a carbon-sulfur double bond (C=S) and an N-H bond.[1] The position of this equilibrium is influenced by various factors, including the physical state (solid or solution), solvent polarity, temperature, and the electronic nature of the substituent at the 5-position of the oxadiazole ring.[2][3] Understanding and controlling this tautomeric equilibrium is crucial in drug design, as the different tautomers can exhibit distinct biological activities and physicochemical properties, such as membrane permeability and binding affinity to biological targets.

Synthesis of this compound

The most common and effective method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols involves the cyclization of a carboxylic acid hydrazide with carbon disulfide in the presence of a base.[2][4]

Experimental Protocol:

Step 1: Synthesis of 2-Fluorobenzohydrazide

-

A mixture of methyl 2-fluorobenzoate (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol is refluxed for 4-6 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated 2-fluorobenzohydrazide is filtered, washed with cold ethanol, and dried.

Step 2: Synthesis of this compound

-

To a solution of 2-fluorobenzohydrazide (1 equivalent) in ethanol, potassium hydroxide (1.1 equivalents) and carbon disulfide (1.5 equivalents) are added.[4]

-

The reaction mixture is refluxed for 8-12 hours.[5]

-

The solvent is then removed under reduced pressure.

-

The resulting solid is dissolved in water and acidified with a dilute solution of hydrochloric acid to precipitate the product.

-

The crude product is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to afford pure this compound.

Spectroscopic Characterization of Tautomers

Spectroscopic techniques are invaluable for identifying and quantifying the tautomeric forms of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy provides clear indicators for distinguishing between the thiol and thione forms.

-

Thiol Form: Characterized by the presence of a weak S-H stretching vibration in the range of 2500-2600 cm⁻¹.[4]

-

Thione Form: Exhibits a strong C=S stretching band between 1250-1350 cm⁻¹ and an N-H stretching band around 3100-3400 cm⁻¹.[2][5]

| Vibrational Mode | Thiol Form (Expected, cm⁻¹) | Thione Form (Expected, cm⁻¹) |

| S-H Stretch | 2500 - 2600 | - |

| N-H Stretch | - | 3100 - 3400 |

| C=S Stretch | - | 1250 - 1350 |

| C=N Stretch | ~1610 - 1640 | ~1600 - 1630 |

| C-O-C Stretch | ~1020 - 1070 | ~1020 - 1070 |

Table 1: Expected IR absorption frequencies for the thiol and thione tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the dominant tautomeric form in solution.

-

¹H NMR:

-

¹³C NMR:

-

Thione Form: The carbon of the C=S group is highly deshielded and appears at a characteristic chemical shift in the range of δ 175-190 ppm.[6] This is often a definitive indicator of the thione form being present.

-

| Nucleus | Thiol Form (Expected δ, ppm) | Thione Form (Expected δ, ppm) |

| ¹H (SH) | Variable, broad | - |

| ¹H (NH) | - | 11.0 - 15.0 |

| ¹³C (C-SH) | ~160 - 170 | - |

| ¹³C (C=S) | - | 175 - 190 |

Table 2: Expected NMR chemical shifts for the thiol and thione tautomers.

UV-Visible Spectroscopy

UV-Vis spectroscopy can be used to study the tautomeric equilibrium in different solvents. The two tautomers typically have distinct absorption maxima. The thione form often exhibits a characteristic absorption band corresponding to the n→π* transition of the C=S group.[2] In contrast, the thiol form may show a different absorption profile.[2]

Computational Studies

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are frequently employed to complement experimental findings. These studies can provide valuable insights into the relative stabilities of the tautomers, geometric parameters (bond lengths and angles), and calculated spectroscopic data. Methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) are commonly used to optimize the geometries of the tautomers and calculate their relative energies.[2] Computational results for related compounds consistently show that the thione form is generally more stable than the thiol form.[2]

Visualized Workflows and Equilibria

Tautomeric Equilibrium

Note: The image source in the DOT script is a placeholder and would need to be replaced with actual chemical structure images. Caption: Thiol-Thione Tautomeric Equilibrium.

Synthetic Workflow

Caption: General Synthetic Pathway.

Conclusion

The tautomeric behavior of this compound is a fundamental characteristic that significantly influences its chemical and biological properties. While direct experimental data for this specific derivative is scarce, a comprehensive understanding can be achieved by leveraging data from analogous 5-aryl-1,3,4-oxadiazole-2-thiols. Spectroscopic methods, particularly IR and NMR, in conjunction with computational studies, provide a robust toolkit for the characterization and quantification of the thiol and thione tautomers. For researchers in drug development, a thorough investigation of this tautomerism is essential for rational drug design and the development of new therapeutic agents based on the 1,3,4-oxadiazole scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Theoretical and Computational Studies of 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the theoretical and computational studies of 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. This document details the synthesis, spectroscopic characterization, and computational analysis of this molecule, offering valuable insights for researchers and professionals in drug discovery and development.

Introduction

1,3,4-oxadiazole-2-thiol derivatives are a well-established class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a fluorine atom into the phenyl ring at the 5-position can significantly modulate the compound's physicochemical properties and biological activity. This guide focuses on the 2-fluorophenyl substituted analogue, providing a detailed examination of its structural and electronic characteristics through a combination of experimental data from related compounds and theoretical calculations.

Synthesis and Experimental Protocols

General Synthesis Protocol

The synthesis of this compound typically proceeds through the following steps:

-

Esterification: 2-Fluorobenzoic acid is reacted with an alcohol (e.g., methanol or ethanol) in the presence of a strong acid catalyst (e.g., concentrated sulfuric acid) to form the corresponding ester.

-

Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate to yield 2-fluorobenzohydrazide.

-

Cyclization: The carbohydrazide is cyclized by reacting it with carbon disulfide in the presence of a base (e.g., potassium hydroxide) to form the this compound.

A schematic representation of this synthetic pathway is provided below.

References

Stability and Degradation Profile of 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol: A Technical Overview

Disclaimer: This document provides a technical overview of the potential stability and degradation profile of 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol. As of the time of this writing, specific stability studies on this exact molecule are not publicly available. The information presented herein is largely based on a detailed study of a close structural analog, 5-benzyl-1,3,4-oxadiazole-2-thiol (OXPA), and should be considered predictive.[1] It is imperative for researchers and drug development professionals to conduct specific stability and forced degradation studies on this compound to establish its definitive profile.

Introduction

This compound is a heterocyclic compound belonging to the 1,3,4-oxadiazole class. This scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[2][3][4][5][6] Understanding the stability and degradation pathways of a potential drug candidate is a critical component of the drug development process. Forced degradation studies, or stress testing, are essential for identifying potential degradation products, establishing degradation pathways, and developing stability-indicating analytical methods.[7]

This guide summarizes the predicted stability and degradation profile of this compound based on available data for a close structural analog. It also provides detailed experimental protocols for conducting forced degradation studies and visual representations of experimental workflows and potential degradation pathways.

Predicted Stability and Degradation Profile

The stability of this compound is predicted based on the forced degradation studies of 5-benzyl-1,3,4-oxadiazole-2-thiol (OXPA).[1] The following sections detail the expected behavior under various stress conditions.

Summary of Predicted Degradation under Stress Conditions

The quantitative data from the forced degradation study of the analog compound, OXPA, is summarized in the table below. This data provides an indication of the potential lability of the 1,3,4-oxadiazole-2-thiol scaffold under different stress conditions.

| Stress Condition | Reagent/Parameters | Exposure Time | Predicted % Degradation |

| Acid Hydrolysis | 0.1 M HCl | 90 min | Progressively degrades over time |

| Oxidation | 35% H₂O₂ | - | Complete degradation |

| 3% H₂O₂ | - | 58.47% | |

| Thermal Degradation | Dry heat, 80°C | 48 h | 1.09% |

| Photodegradation | UV light | - | Complete degradation |

Data extrapolated from the study on 5-benzyl-1,3,4-oxadiazole-2-thiol.[1]

Predicted Degradation Pathways

Based on the observed degradation of the analog, the following degradation pathways are plausible for this compound:

-

Hydrolytic Degradation: Under acidic conditions, the oxadiazole ring is susceptible to hydrolysis, which could lead to ring-opening and the formation of hydrazide derivatives.

-

Oxidative Degradation: The thiol group is prone to oxidation, potentially forming disulfides or sulfonic acids. The oxadiazole ring itself may also be susceptible to oxidative cleavage. The complete degradation observed with 35% H₂O₂ suggests significant lability under oxidative stress.

-

Photodegradation: The complete degradation under UV light suggests that the molecule is highly photosensitive. This could involve radical-mediated reactions or rearrangements of the heterocyclic ring.

-

Thermal Degradation: The compound is predicted to be relatively stable to dry heat, with only minimal degradation observed at 80°C.

Experimental Protocols for Forced Degradation Studies

The following are detailed methodologies for conducting forced degradation studies, adapted from the study on 5-benzyl-1,3,4-oxadiazole-2-thiol.[1] These protocols can serve as a starting point for the investigation of this compound.

General Procedure

A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol). Aliquots of this stock solution are then subjected to the stress conditions outlined below. Samples are withdrawn at appropriate time points, neutralized if necessary, and diluted to a suitable concentration for analysis. A control sample, protected from the stress conditions, should be analyzed concurrently.

Acid Hydrolysis

-

Add an equal volume of 0.1 M hydrochloric acid to the stock solution.

-

Maintain the solution at room temperature.

-

Withdraw samples at regular intervals (e.g., 0, 30, 60, 90 minutes).

-

Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide.

-

Dilute the samples with the analysis solvent to the target concentration.

-

Analyze the samples by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Oxidative Degradation

-

Add an equal volume of hydrogen peroxide solution (e.g., 3% or 35%) to the stock solution.

-

Maintain the solution at room temperature.

-

Monitor the reaction for a specified period.

-

Withdraw a sample.

-

Dilute the sample with the analysis solvent to the target concentration.

-

Analyze the sample.

Thermal Degradation

-

Place a known amount of the solid compound in a sealed container.

-

Expose the container to dry heat at a specified temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

-

After the exposure period, allow the sample to cool to room temperature.

-

Prepare a solution of the stressed solid in the analysis solvent at the target concentration.

-

Analyze the sample.

Photodegradation

-

Expose a solution of the compound in a photochemically transparent container (e.g., quartz) to a UV light source.

-

Concurrently, keep a control sample in the dark.

-

After a specified exposure time, withdraw a sample.

-

Dilute the sample with the analysis solvent to the target concentration.

-

Analyze the sample.

Visualization of Workflows and Pathways

Experimental Workflow for Forced Degradation Studies

Caption: General workflow for forced degradation studies.

Predicted Degradation Pathway under Acidic Conditions

Caption: Predicted hydrolytic degradation pathway.

Conclusion

While specific experimental data for this compound is not yet available, the analysis of its close structural analog, 5-benzyl-1,3,4-oxadiazole-2-thiol, provides valuable insights into its likely stability and degradation profile. The compound is predicted to be susceptible to degradation under acidic, oxidative, and photolytic conditions, while showing relative stability to thermal stress.

The experimental protocols and predictive degradation pathways outlined in this guide serve as a robust starting point for researchers and drug development professionals. It is strongly recommended that comprehensive forced degradation studies be performed on this compound to confirm these predictions and to fully characterize its stability profile in accordance with regulatory guidelines. This will be crucial for the development of stable formulations and reliable analytical methods for this promising compound.

References

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives | Journal of Applied Pharmaceutical Research [japtronline.com]

- 4. researchgate.net [researchgate.net]

- 5. sphinxsai.com [sphinxsai.com]

- 6. Various Pharmacological aspects of 2, 5-Disubstituted 1,3,4-Oxadiazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]

- 7. biomedres.us [biomedres.us]

Methodological & Application

Application Note and Protocol: In Vitro Antimicrobial Assay for 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol

Authored for: Researchers, scientists, and drug development professionals.

Introduction

The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. The 1,3,4-oxadiazole scaffold is a prominent heterocyclic nucleus in medicinal chemistry, with derivatives reported to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4] Specifically, 5-substituted-1,3,4-oxadiazole-2-thiol derivatives have shown promising antimicrobial potential.[5] This document provides a detailed protocol for evaluating the in vitro antimicrobial activity of a specific analogue, 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol, against a panel of pathogenic bacteria and fungi.

The described protocols are based on standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and are widely accepted in the scientific community for antimicrobial susceptibility testing.[6][7] Two primary methods are detailed: the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the agar disk diffusion method for preliminary screening of antimicrobial activity.

Data Presentation

Quantitative antimicrobial activity is primarily reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[6][8][9][10] Results should be summarized in a clear, tabular format for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Test Organism | Strain ID | MIC (µg/mL) | Positive Control (Drug) | MIC (µg/mL) |

| Gram-positive Bacteria | ||||

| Staphylococcus aureus | ATCC 29213 | Vancomycin | ||

| Bacillus subtilis | ATCC 6633 | Vancomycin | ||

| Gram-negative Bacteria | ||||

| Escherichia coli | ATCC 25922 | Ciprofloxacin | ||

| Pseudomonas aeruginosa | ATCC 27853 | Ciprofloxacin | ||

| Fungi | ||||

| Candida albicans | ATCC 10231 | Fluconazole | ||

| Aspergillus niger | ATCC 16404 | Fluconazole |

Table 2: Zone of Inhibition Diameters for this compound

| Test Organism | Strain ID | Zone of Inhibition (mm) | Positive Control (Drug) | Zone of Inhibition (mm) |

| Gram-positive Bacteria | ||||

| Staphylococcus aureus | ATCC 29213 | Vancomycin (30 µg) | ||

| Bacillus subtilis | ATCC 6633 | Vancomycin (30 µg) | ||

| Gram-negative Bacteria | ||||

| Escherichia coli | ATCC 25922 | Ciprofloxacin (5 µg) | ||

| Pseudomonas aeruginosa | ATCC 27853 | Ciprofloxacin (5 µg) | ||

| Fungi | ||||

| Candida albicans | ATCC 10231 | Fluconazole (25 µg) | ||

| Aspergillus niger | ATCC 16404 | Fluconazole (25 µg) |

Experimental Protocols

Materials and Reagents

-

This compound

-

Dimethyl sulfoxide (DMSO, sterile)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

-

RPMI-1640 medium with L-glutamine, buffered with MOPS for fungi

-

Mueller-Hinton Agar (MHA) for bacteria

-

Sabouraud Dextrose Agar (SDA) for fungi

-

Sterile 96-well microtiter plates

-

Sterile petri dishes

-

Sterile filter paper disks (6 mm diameter)

-

Positive control antibiotics (e.g., Vancomycin, Ciprofloxacin, Fluconazole)

-

Bacterial and fungal strains (e.g., ATCC quality control strains)

-

0.5 McFarland turbidity standard

-

Sterile saline (0.85% NaCl)

-

Sterile cotton swabs

-

Incubators (35°C ± 2°C and 28-30°C)

-

Calipers or ruler

Protocol 1: Broth Microdilution for MIC Determination

This method quantitatively determines the lowest concentration of the test compound that inhibits microbial growth.

3.2.1. Preparation of Test Compound and Inoculum

-

Compound Stock Solution: Prepare a stock solution of this compound in sterile DMSO (e.g., at 10 mg/mL). The solubility of the compound should be determined beforehand.

-

Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[6] Dilute this suspension in the appropriate sterile broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8][9]

-

Fungal Inoculum: For yeasts (Candida albicans), prepare the inoculum similarly to bacteria, adjusting to a 0.5 McFarland standard and diluting to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL. For molds (Aspergillus niger), grow the fungus on SDA until sporulation occurs. Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the spore suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

3.2.2. Assay Procedure

-

Serial Dilutions: Dispense 100 µL of sterile broth into each well of a 96-well microtiter plate. Add 100 µL of the compound stock solution to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate.[6] This will create a gradient of compound concentrations.

-

Inoculation: Within 15 minutes of its preparation, add 100 µL of the final diluted microbial suspension to each well.[6] This brings the total volume to 200 µL and further dilutes the compound by half, achieving the final test concentrations.

-

Controls:

-

Growth Control: Wells containing broth and inoculum, but no test compound.

-

Sterility Control: Wells containing broth only.

-

Positive Control: A separate row with a standard antimicrobial agent undergoing serial dilution and inoculation.

-

Solvent Control: Wells containing the highest concentration of DMSO used, broth, and inoculum to ensure the solvent has no inhibitory effect.

-

-

Incubation: Cover the plates and incubate. For bacteria, incubate at 35°C ± 2°C for 16-20 hours.[6] For fungi, incubate at 28-30°C for 24-48 hours, or until sufficient growth is seen in the growth control wells.

-

Reading Results: The MIC is the lowest concentration of the compound where no visible turbidity (for bacteria and yeast) or growth (for molds) is observed.

Protocol 2: Agar Disk Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity, observed as a zone of growth inhibition around a disk impregnated with the test compound.[11][12][13][14]

3.3.1. Preparation of Plates and Disks

-

Agar Plates: Prepare Mueller-Hinton Agar for bacteria or Sabouraud Dextrose Agar for fungi, ensuring a uniform depth of approximately 4 mm in sterile petri dishes.[11]

-

Inoculation: Dip a sterile cotton swab into the standardized 0.5 McFarland microbial suspension. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.[11] Allow the plate to dry for 5-15 minutes.

-

Disk Preparation: Prepare a high-concentration solution of this compound in a volatile solvent (like acetone or methanol) or DMSO. Aseptically impregnate sterile 6 mm paper disks with a known amount of the compound (e.g., 10-30 µg per disk). Allow the solvent to evaporate completely.

3.3.2. Assay Procedure

-

Disk Placement: Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plates. Gently press the disks to ensure complete contact with the agar. Place a positive control antibiotic disk and a blank disk (impregnated with solvent only) on the same plate for comparison.

-

Incubation: Invert the plates and incubate under the same conditions as the broth microdilution method (35°C ± 2°C for 16-18 hours for bacteria; 28-30°C for 24-48 hours for fungi).[12]

-

Reading Results: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm), including the disk diameter.[12] The size of the zone indicates the relative susceptibility of the microorganism to the compound.

Mandatory Visualizations

Broth Microdilution Workflow

Caption: Workflow for MIC Determination via Broth Microdilution.

Agar Disk Diffusion Workflow

Caption: Workflow for Agar Disk Diffusion Assay.

References

- 1. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchemrev.com [jchemrev.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. microbe-investigations.com [microbe-investigations.com]

- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio.libretexts.org [bio.libretexts.org]

- 11. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 13. hardydiagnostics.com [hardydiagnostics.com]

- 14. Disk diffusion test - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Evaluation of the Anticancer Activity of 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol and Related Compounds on Cancer Cell Lines

Introduction

The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including significant anticancer properties.[1][2][3] These compounds have been shown to exert their effects through various mechanisms, such as inducing apoptosis, causing cell cycle arrest, and inhibiting key enzymes involved in cancer progression.[1][4][5] This document provides a detailed guide for researchers, scientists, and drug development professionals on the evaluation of the anticancer activity of 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol and its analogs on various cancer cell lines.

Data Presentation: In Vitro Cytotoxicity of 1,3,4-Oxadiazole Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 1,3,4-oxadiazole derivatives against several human cancer cell lines, providing a comparative view of their cytotoxic potential.

| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound |

| 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole | HCCLM3 | 27.5 | - |

| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamide | A549 | <0.14 | Cisplatin (4.98) |

| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-methoxyphenyl)acetamide | A549 | 1.59 | Cisplatin (4.98) |

| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(p-tolyl)acetamide | A549 | 1.80 | Cisplatin (4.98) |

| 3-((2-Fluorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione | - | - | - |

| 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives | MCF-7 | Activity noted | Adriamycin |

| 2-(3,4,5-trimethoxyphenyl)-5-(4-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)phenyl)-1,3,4-oxadiazole | MCF-7, A549, MDA-MB-231 | 0.34 - 2.45 | - |

| {5-[6-(4-Fluorophenyl)-pyridin-3-yl]-[1][4][6]oxadiazol-2-yl-methyl}-phenyl-amine | Caco-2 | 2.3 | - |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of the test compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HepG2, HCT-116)

-

This compound (or related compound)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of the test compound in the complete growth medium. The final concentrations may range from 0.1 to 100 µM. A vehicle control (DMSO) should also be prepared.

-

After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by the test compound.

Materials:

-

Cancer cells treated with the test compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI) solution

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.

-

Harvest the cells by trypsinization and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis

This protocol is used to determine the effect of the test compound on the cell cycle progression of cancer cells.

Materials:

-

Cancer cells treated with the test compound

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed cells and treat with the test compound as described for the apoptosis assay.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL).

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the cell cycle distribution by flow cytometry.

Western Blot Analysis

This technique is used to detect changes in the expression levels of proteins involved in apoptosis and cell cycle regulation.

Materials: